Dichloro (3,3,3-tri-fluoropropyl) silane
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds, which feature carbon-silicon bonds, are foundational to many areas of contemporary chemistry and materials science. elkem.com Their versatility stems from the unique nature of the silicon atom, which can form stable bonds with a variety of organic groups. This stability, coupled with the distinct reactivity of silicon-based functional groups, has made organosilanes indispensable.
They serve as crucial intermediates and reagents in organic synthesis, and are fundamental building blocks for silicone polymers. elkem.com Silicones, which include oils, gums, and resins, are known for their high thermal stability, moisture resistance, and insulating properties. elkem.com Dichlorosilanes, in particular, are key precursors in the synthesis of silicone polymers. Through hydrolysis, they form siloxane backbones (Si-O-Si), the fundamental structure of silicones. elkem.comwikipedia.org This process allows for the creation of a vast array of materials with tailored properties.
The Unique Role of Trifluoropropyl Functionality in Organosilanes
The introduction of fluorine atoms into organosilanes dramatically alters their properties, leading to a class of materials known as fluorosilicones. The 3,3,3-trifluoropropyl group is a particularly impactful functionality. Its presence imparts a range of desirable characteristics to the silane (B1218182) and any resulting polymers or surface treatments.
Key properties conferred by the trifluoropropyl group include:
Hydrophobicity and Oleophobicity : The fluorinated group creates low-energy surfaces that repel both water and oil. vanabio.comsinosil.comsilfluosilicone.com This is a direct result of the fluorine atoms, which decrease the van der Waals forces between the surface and liquids.
Chemical Resistance : Fluorinated compounds are known for their resistance to chemical attack, UV radiation, and environmental degradation. vanabio.comsinosil.comdakenchem.com
These properties make trifluoropropyl-functionalized silanes highly valuable for surface modification, where they are used to create water-repellent, anti-fouling, and easy-to-clean coatings for substrates like glass, ceramics, and metals. sinosil.comosisilicones.com
Scope and Research Focus on Dichloro(3,3,3-trifluoropropyl)silane (B1466059)
Dichloro(3,3,3-trifluoropropyl)silane is a bifunctional molecule that combines the reactive utility of a dichlorosilane (B8785471) with the performance-enhancing features of a trifluoropropyl group. While its methylated analog, Dichloro(methyl)(3,3,3-trifluoropropyl)silane, is more commonly documented, the non-methylated version represents a key chemical target for specific applications. chemimpex.comnih.gov
The primary research interest in Dichloro(3,3,3-trifluoropropyl)silane lies in its role as a monomer for the synthesis of specialized fluorinated polysiloxanes. The two chlorine atoms are reactive sites that readily undergo hydrolysis to form siloxane polymers. elkem.comwikipedia.org The resulting polymers would have a backbone of repeating -(Si(CH2CH2CF3)O)- units. These polymers are expected to exhibit:
Low surface energy
Excellent thermal stability
High hydrophobicity and oleophobicity
Good chemical resistance
The synthesis of Dichloro(3,3,3-trifluoropropyl)silane would typically be achieved through the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (H₂SiCl₂), often in the presence of a platinum catalyst.
As a research chemical, it is a valuable building block for creating advanced materials. Its applications are primarily in research and development for:
High-performance coatings : Creating durable, low-friction, and repellent surfaces. dakenchem.com
Specialty sealants and elastomers : For use in harsh environments where chemical and thermal resistance are critical. chemimpex.comchemimpex.com
Surface modification : Acting as a coupling agent to bond inorganic substrates to fluorinated polymers. cymitquimica.comchemimpex.com
Table 1: Physicochemical Properties of Dichloro(3,3,3-trifluoropropyl)silane and Related Compounds
| Property | Dichloro(3,3,3-trifluoropropyl)silane (Predicted) | Dichloro(methyl)(3,3,3-trifluoropropyl)silane chemimpex.comnih.gov | Trichloro(3,3,3-trifluoropropyl)silane sigmaaldrich.com |
|---|---|---|---|
| Molecular Formula | C₃H₅Cl₂F₃Si | C₄H₇Cl₂F₃Si | C₃H₄Cl₃F₃Si |
| Molecular Weight | 197.06 g/mol | 211.08 g/mol | 231.50 g/mol |
| Boiling Point | Not available | 123 °C | 114 °C |
| Density | Not available | 1.28 g/mL | 1.419 g/mL |
| Refractive Index | Not available | n20/D 1.38 | n20/D 1.386 |
Properties
Molecular Formula |
C3H4Cl2F3Si |
|---|---|
Molecular Weight |
196.05 g/mol |
InChI |
InChI=1S/C3H4Cl2F3Si/c4-9(5)2-1-3(6,7)8/h1-2H2 |
InChI Key |
ZPXONLMTMOLCMR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Dichloro 3,3,3 Tri Fluoropropyl Silane
Direct Synthesis Routes for (3,3,3-trifluoropropyl)silane Precursors
The formation of the core (3,3,3-trifluoropropyl)silane structure is primarily achieved through the addition of a silicon-hydride bond across a double bond in a fluorinated alkene. This can be accomplished via several established synthetic methodologies.
Hydrosilylation Reactions in the Formation of Fluoropropyl-Silanes
Hydrosilylation is a dominant method for creating silicon-carbon bonds and is central to the synthesis of fluoropropyl-silanes. researchgate.net This reaction involves the addition of a hydrosilane (a compound containing an Si-H bond) to an unsaturated substrate, such as an alkene. researchgate.net In the context of (3,3,3-trifluoropropyl)silane precursors, the key reaction is the hydrosilylation of 3,3,3-trifluoropropene (B1201522).
The transition-metal-catalyzed hydrosilylation of alkenes is one of the most significant catalytic reactions in the silicon industry. nih.gov Platinum-based catalysts, particularly hexachloroplatinic acid (known as Speier's catalyst), are widely used. sci-hub.boxcore.ac.uk The reaction of 3,3,3-trifluoropropene with a hydrosilane like trichlorosilane (B8805176) (HSiCl₃) primarily yields the β-adduct, Trichloro(3,3,3-trifluoropropyl)silane, as the major product. sci-hub.box This anti-Markovnikov addition places the silicon atom at the terminal carbon of the original double bond. core.ac.uk
While platinum catalysts are common, other transition metals have been explored to influence the reaction's outcome. sci-hub.box For instance, rhodium complexes have also been successfully used in the hydrosilylation of 3,3,3-trifluoropropene. sci-hub.box In contrast, palladium catalysts have been shown to favor the formation of α-adducts, demonstrating the critical role of catalyst choice in directing regioselectivity. sci-hub.box The efficiency and selectivity of these reactions are paramount, as seen in related industrial processes like the synthesis of trichloro(3-chloropropyl)silane, where rhodium catalysts have achieved turnover numbers as high as 140,000 with over 99% selectivity. researchgate.netnih.gov
Table 1: Catalyst Influence on the Hydrosilylation of 3,3,3-trifluoropropene
| Catalyst System | Primary Product | Adduct Type |
|---|---|---|
| Platinum (e.g., Speier's Catalyst) | 3,3,3-trifluoropropyl-silane | β-adduct (predominantly) |
| Rhodium Complexes | 3,3,3-trifluoropropyl-silane | β-adduct |
This table is a generalized representation based on findings for trifluoropropene hydrosilylation. sci-hub.box
Grignard Reagent-Mediated Synthesis of Organofluorosilanes
The Grignard reaction provides an alternative, classic route for forming silicon-carbon bonds. gelest.com This method involves the reaction of an organomagnesium halide (Grignard reagent) with a silane (B1218182) that has an electron-withdrawing group, typically a halide. gelest.com To synthesize a (3,3,3-trifluoropropyl)silane precursor, one would first prepare a Grignard reagent from a 3,3,3-trifluoropropyl halide, such as 1-bromo-3,3,3-trifluoropropane, and magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran. sigmaaldrich.com
This newly formed 3,3,3-trifluoropropylmagnesium halide is then reacted with a silicon halide, for example, silicon tetrachloride (SiCl₄). The protocol for this reaction can be varied to control the degree of substitution. gelest.com
Normal Addition: Adding the silane to the Grignard reagent is preferred when complete substitution of the halide atoms on the silicon is desired. gelest.com
Reverse Addition: Adding the Grignard reagent to the silane is used when partial substitution is the goal. gelest.com
However, achieving clean, partial substitution to yield specific organohalosilanes can be challenging, which is a primary limitation of the Grignard process in modern silane technology. gelest.comresearchgate.net The reaction rate and selectivity are influenced by both steric hindrances and the inductive effects of the substituents on the silicon atom. researchgate.net Despite being supplanted in many large-scale applications by more efficient methods like hydrosilylation, the Grignard reaction remains a viable and important technique in organosilane synthesis. gelest.com
Direct Synthesis via Fluorinated Alkene and Silane Reactants
A highly efficient pathway to Dichloro(3,3,3-trifluoropropyl)silane (B1466059) is the direct hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane (B8785471) (H₂SiCl₂). This method stands out as it forms the target molecule in a single step, bypassing the need for a separate chlorination process. The reaction follows the same principles of platinum-catalyzed hydrosilylation, yielding the anti-Markovnikov addition product. core.ac.uk
The general procedure involves reacting the 1-alkene (in this case, 3,3,3-trifluoropropene) with dichlorosilane in the presence of a catalyst like hexachloroplatinic acid. core.ac.uk While this method is very effective for unsubstituted 1-alkenes, reactions involving functionalized alkenes can sometimes be complicated by side reactions. core.ac.uk Nonetheless, for many substrates, this direct route provides high yields of the desired diorganodichlorosilane. core.ac.uk
Chlorination and Functionalization Approaches for Dichloro(3,3,3-trifluoropropyl)silane
If Dichloro(3,3,3-trifluoropropyl)silane is not synthesized directly, a precursor such as (3,3,3-trifluoropropyl)silane (CF₃CH₂CH₂SiH₃) must be synthesized first, followed by a controlled chlorination step to replace the hydrogen atoms on the silicon with chlorine atoms.
Controlled Chlorination Strategies for Silane Derivatization
The conversion of a hydrosilane to a chlorosilane requires precise control to achieve the desired degree of chlorination. Several methods have been developed to manage this transformation.
One approach is the stepwise chlorination of di- and trihydrosilanes using solutions of concentrated hydrochloric acid in ether, where temperature and reaction time can be adjusted to control the introduction of Si-Cl bonds. researchgate.net Another modern technique involves photocatalysis, using neutral eosin (B541160) Y as a hydrogen-atom-transfer photocatalyst and dichloromethane (B109758) as the chlorinating agent under visible-light irradiation. researchgate.net
A particularly efficient and robust methodology utilizes an iron-based catalyst. acs.orgresearchgate.net In this system, a hydrosilane is treated with acetyl chloride as the chlorine source in the presence of a catalytic amount (0.5–2 mol%) of an iron(III) catalyst, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃). acs.orgresearchgate.net This method is advantageous due to its benign reaction conditions, simple workup, and the use of an inexpensive and readily available catalyst, providing the corresponding chlorosilanes in yields ranging from 50–93%. acs.orgresearchgate.net
Other methods reported in the literature, though not always suitable for large-scale synthesis, include direct chlorination with chlorine gas, which tends to be violent and unselective, and the use of supported catalysts like aluminum trichloride (B1173362) on silica (B1680970). google.com
Table 2: Comparison of Selected Silane Chlorination Methods
| Method | Chlorinating Agent | Catalyst | Key Features |
|---|---|---|---|
| Iron-Catalyzed | Acetyl Chloride | FeCl₃ or Fe(acac)₃ | High efficiency, mild conditions, low catalyst loading. acs.orgresearchgate.net |
| Photocatalytic | Dichloromethane | Eosin Y | Uses visible light, highly selective stepwise chlorination. researchgate.net |
| Acid-Mediated | Hydrochloric Acid | None | Controlled by temperature and time. researchgate.net |
Catalyst Systems in the Synthesis of Dichloro(3,3,3-tri-fluoropropyl)silane
Catalysts are fundamental to both the initial hydrosilylation and subsequent chlorination steps.
For the hydrosilylation of 3,3,3-trifluoropropene, platinum complexes are the most common choice. sci-hub.box Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are frequently employed to ensure the formation of the desired β-adduct. sci-hub.box As mentioned previously, rhodium and palladium catalysts also effectively promote the reaction but can offer different regioselectivity, which is a critical consideration in designing a synthetic route. sci-hub.box
For the chlorination of the (3,3,3-trifluoropropyl)silane precursor, iron catalysts have emerged as a highly versatile and economical option. researchgate.net Catalysts such as FeCl₃ and Fe(acac)₃ facilitate the chlorination of a wide array of silanes using acetyl chloride as the chlorine donor. acs.orgresearchgate.net In other systems, Lewis acids like aluminum trichloride (AlCl₃), often supported on materials like silica or zeolites, are used to catalyze the reaction between a hydrosilane and hydrogen chloride. google.com The porous geometry of supports like zeolites can help control the product distribution, enhancing selectivity towards dichlorosilanes. google.com
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and selectivity of the hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane are critically dependent on a range of reaction parameters. The optimization of these conditions is paramount for maximizing the yield of the desired Dichloro(3,3,3-trifluoropropyl)silane and minimizing the formation of byproducts. Key factors influencing the reaction outcome include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants.
Platinum-based catalysts are the most extensively used for this transformation, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being prominent examples. nih.govcore.ac.uk The concentration of the catalyst is a crucial parameter, as sufficient loading is necessary to achieve a reasonable reaction rate, while excessive amounts can lead to side reactions and increase costs.
The reaction is typically conducted under pressure to maintain the gaseous 3,3,3-trifluoropropene in the liquid phase, thereby increasing its concentration in the reaction mixture and enhancing the reaction rate. The temperature also plays a significant role; while higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts through processes like isomerization or redistribution reactions at the silicon center. A careful balance must be struck to ensure both a high conversion rate and high selectivity towards the desired product. The molar ratio of dichlorosilane to 3,3,3-trifluoropropene is another important variable to control, as an excess of one reactant can influence the product distribution and potentially lead to the formation of di-substituted silanes.
| Parameter | Optimized Range/Value | Effect on Yield and Selectivity |
| Catalyst | Speier's catalyst, Karstedt's catalyst | High activity and selectivity for anti-Markovnikov addition. wikipedia.org |
| Catalyst Conc. | ppm levels | Sufficient to drive the reaction; higher levels can cause side reactions. |
| Temperature | Moderate (e.g., 50-150 °C) | Balances reaction rate with minimizing byproduct formation. |
| Pressure | Elevated | Maintains 3,3,3-trifluoropropene in the liquid phase, increasing reaction rate. |
| Reactant Ratio | Near-equimolar or slight excess of dichlorosilane | Optimizes formation of the monosubstituted product. |
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanism is fundamental to controlling the synthesis of Dichloro(3,3,3-trifluoropropyl)silane. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgpsu.edu
Proposed Reaction Mechanisms for Dichloro(3,3,3-trifluoropropyl)silane Formation
The Chalk-Harrod mechanism for the synthesis of Dichloro(3,3,3-trifluoropropyl)silane can be illustrated as follows:
Step 1: Oxidative Addition The catalytic cycle begins with the oxidative addition of dichlorosilane (H₂SiCl₂) to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
Step 2: Alkene Coordination Next, 3,3,3-trifluoropropene coordinates to the platinum(II) complex.
Step 3: Migratory Insertion The coordinated alkene then undergoes migratory insertion into the platinum-hydrogen bond. This step is typically regioselective, leading to the formation of either a primary or a secondary alkyl-platinum intermediate. In the case of platinum catalysts, the anti-Markovnikov addition is strongly favored, resulting in the silicon atom bonding to the terminal carbon of the propene unit. wikipedia.org
Step 4: Reductive Elimination The final step is the reductive elimination of the desired product, Dichloro(3,3,3-trifluoropropyl)silane, from the platinum complex, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.
A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the platinum-silicon bond followed by reductive elimination of a C-H bond. libretexts.org
Stereochemical Considerations in Synthetic Transformations
The hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane introduces a new stereocenter at the carbon atom bonded to the silicon, as this carbon becomes bonded to four different groups: a hydrogen atom, a trifluoromethylmethyl group (-CH₂CF₃), a dichlorosilyl group (-SiHCl₂), and the rest of the propyl chain. Since 3,3,3-trifluoropropene is a prochiral molecule, the addition of the Si-H bond can occur from two different faces of the double bond (the Re and Si faces), potentially leading to the formation of a racemic mixture of two enantiomers (R and S).
The stereochemical outcome of the reaction is determined during the migratory insertion step. In the absence of any chiral influence, the reaction will produce a racemic mixture. However, the use of chiral ligands on the platinum catalyst can induce enantioselectivity, favoring the formation of one enantiomer over the other. The design of such chiral catalysts is an active area of research in asymmetric catalysis. The stereochemistry of the addition is typically syn, meaning that the hydrogen and the silyl (B83357) group add to the same face of the double bond.
Applications As a Precursor in Advanced Materials Science and Engineering
Synthesis of Fluorosilicone Elastomers and Resins
The primary application of dichloro(3,3,3-trifluoropropyl)silane (B1466059) is in the production of fluorosilicone elastomers and resins. These materials are renowned for their exceptional thermal stability, resistance to fuels and solvents, and performance over a wide temperature range. researchgate.netmdpi.com The synthesis process typically involves the hydrolysis and condensation of dichlorosilane (B8785471) precursors. google.com
One common method for creating the base polymer for fluorosilicone rubber involves the ring-opening polymerization of cyclosiloxanes like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F), which is derived from precursors such as dichloro(methyl)(3,3,3-trifluoropropyl)silane. mdpi.comnih.gov This approach allows for the synthesis of high-molecular-weight linear polymers that can be subsequently cross-linked. nih.gov
The integration of the 3,3,3-trifluoropropyl group (–CH₂CH₂CF₃) into the silicone polymer backbone is the key to the unique properties of fluorosilicones. chemimpex.com This is accomplished through the co-polymerization of trifluoropropyl-containing silane (B1218182) monomers with other siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4). researchgate.netrsc.org
The presence of the trifluoropropyl group imparts several critical characteristics:
Chemical Resistance : The strong electron-withdrawing effect of the fluorine atoms reduces the polarity of the C-H bonds in the propyl group and creates a dense electron cloud, making the polymer resistant to swelling and degradation by non-polar solvents, fuels, and oils. researchgate.netdtic.mil
Low-Temperature Flexibility : While the bulky trifluoropropyl group can disrupt the regular, ordered structure of polydimethylsiloxane (B3030410) chains, preventing crystallization at low temperatures, it also increases the glass transition temperature (Tg) compared to standard silicones. researchgate.net
Hydrophobicity and Oleophobicity : The low surface energy of the fluorinated group leads to materials with excellent water and oil repellency. chemimpex.comcnrs.fr
To transform the linear or branched fluorosilicone polymers (resins) into a durable, elastic network (elastomer), a crosslinking or curing process is required. A prevalent method is hydrosilylation, a platinum-catalyzed addition reaction. rsc.orgcnrs.fr
In this process, vinyl-functional fluorosilicone polymers are reacted with a cross-linking agent containing silicon-hydride (Si-H) groups, such as tetrakis(dimethylsiloxy)silane (B1631252) or a hydrogen-containing fluorosilicone oil (FSR-H). rsc.orgcnrs.fr The platinum catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond, forming a stable ethyl bridge between polymer chains. This creates the three-dimensional network structure characteristic of cured elastomers. rsc.org The incorporation of vinyl groups into the polymer is often achieved by using a vinyl-containing monomer, like 1,3-divinyltetramethyldisiloxane, as an end-capping agent during the initial polymerization. rsc.org
The versatility of fluorosilicone synthesis allows for the precise tailoring of polymer architecture and, consequently, its final properties. By controlling the ratio of different silane monomers during polymerization, materials can be engineered for specific applications. Dichloro(3,3,3-trifluoropropyl)silane and its derivatives are key to this process.
For instance, by adjusting the molar ratio of trifluoropropyl groups to methyl groups (F/R ratio), researchers can fine-tune the material's characteristics. cnrs.frcnrs.fr Studies have shown a direct correlation between the F/R ratio and properties like thermal stability, glass transition temperature (Tg), and mechanical strength. researchgate.netcnrs.frcnrs.fr
Table 1: Effect of Trifluoropropyl Group Content on Fluorosilicone Properties
| Property | Effect of Increasing Trifluoropropyl Content | Research Finding | Citation |
| Glass Transition Temp. (Tg) | Increases | The Tg of cured fluorosilicone resins varied from -52.0 °C to -13.2 °C as the F/R ratio increased. | cnrs.frcnrs.fr |
| Thermal Stability | Decreases | Higher F/R molar ratios were found to lower the thermal stability of the cured fluorosilicone resin. | cnrs.frcnrs.fr |
| Solvent Resistance | Improves | Fluorosilicone elastomers exhibit outstanding resistance to swelling in fuels and solvents compared to conventional silicone rubber. | researchgate.netdtic.mil |
| Tensile Strength | Can be optimized | Cured fluorosilicone resins have been synthesized with tensile strengths exceeding 2.0 MPa and elongation at break higher than 300%. | cnrs.frcnrs.fr |
| Surface Energy | Decreases | Increasing the F/R molar ratio lowered the surface free energy from 24.20 mN/m to 22.98 mN/m, improving hydrophobicity. | cnrs.fr |
This ability to engineer the polymer at the molecular level makes fluorosilicones derived from dichloro(3,3,3-trifluoropropyl)silane highly adaptable for advanced applications in the aerospace, automotive, and chemical industries. chemimpex.comdtic.mil
Formation of Hybrid Organic-Inorganic Materials
Beyond pure silicone polymers, trifluoropropyl-functionalized dichlorosilanes and their alkoxysilane counterparts, such as (3,3,3-trifluoropropyl)trimethoxysilane, are crucial in creating hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic networks, often through sol-gel processing. rsc.orgresearchgate.net
The sol-gel process is a versatile method for producing solid materials from small molecules. ijfmr.com It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or, in this case, organoalkoxysilanes. ijfmr.comresearchgate.net While dichlorosilanes can be used, their high reactivity makes the reaction difficult to control. cnrs.fr Therefore, their less reactive alkoxysilane derivatives, like (3,3,3-trifluoropropyl)trimethoxysilane, are often preferred for sol-gel synthesis. rsc.orggelest.com
The process involves two main reactions:
Hydrolysis : The alkoxy groups (e.g., methoxy, -OCH₃) on the silane react with water to form silanol (B1196071) groups (Si-OH).
Condensation : The silanol groups react with each other or with remaining alkoxy groups to form a network of siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. ijfmr.com
When a trifluoropropyl-functionalized silane is used, the resulting inorganic silica (B1680970) or silicate (B1173343) network is covalently decorated with organic trifluoropropyl groups. rsc.org This creates a hybrid material where the inorganic component provides structural integrity and thermal stability, while the fluorinated organic component imparts low surface energy and hydrophobicity. researchgate.net
A significant application of sol-gel processing with trifluoropropyl-silanes is the creation of functionalized silica and silicate nanostructures with precisely engineered surface properties. rsc.orgresearchgate.net By modifying the surface of silica-based materials, their interaction with other substances can be dramatically altered.
Researchers have successfully synthesized highly hydrophobic mesoporous silica (TFP-MCM-41) by functionalizing it with 3,3,3-trifluoropropyltrimethoxysilane. rsc.org This material demonstrated significantly enhanced hydrophobicity and a high affinity for adsorbing organic pollutants like dibutyl phthalate (B1215562) from water, which was attributed to the hydrophobic interactions provided by the trifluoropropyl groups. rsc.org
Similarly, silica nanoparticles can be synthesized from precursors like 3,3,3-trifluoropropyltrimethoxysilane to create superhydrophobic surfaces. researchgate.net These functionalized nanoparticles, when applied as a coating, create a composite surface that combines nanoscale roughness with the low surface energy of the fluorinated groups, leading to extremely high water contact angles. cnrs.frresearchgate.net
Table 2: Properties of Trifluoropropyl-Functionalized Silica Materials
| Material Type | Precursor | Key Property | Application Example | Citation |
| Mesoporous Silica | (3,3,3-trifluoropropyl)trimethoxysilane | High hydrophobicity, selective adsorption | Preferential uptake of dibutyl phthalate from aqueous solutions. | rsc.org |
| Silica Nanoparticles | (3,3,3-trifluoropropyl)trimethoxysilane | Low surface free energy | Creation of superhydrophobic surfaces and coatings. | researchgate.net |
| Fluorosilicone Resin Coatings | trifluoropropylalkoxylsilane | High water contact angle (>110°) | Hydrophobic and self-cleaning coatings. | cnrs.fr |
This functionalization is a powerful tool for designing advanced materials, including water-repellent coatings, specialized adsorbents for environmental remediation, and low-friction surfaces. chemimpex.comrsc.org
Interfacial Chemistry in Hybrid Material Systems
The interfacial chemistry of Dichloro(3,3,3-trifluoropropyl)silane in hybrid material systems is governed by the reactivity of its Si-Cl and Si-H bonds. The two silicon-chlorine bonds are susceptible to hydrolysis in the presence of water, including atmospheric moisture or hydroxyl groups on a substrate surface. This reaction produces highly reactive silanol intermediates (Si-OH) and hydrochloric acid. These silanols can then undergo condensation reactions with hydroxyl groups (-OH) present on the surface of inorganic materials like silica, glass, and metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds. This process effectively bridges the interface between an inorganic substrate and an organic or polymeric phase.
Furthermore, the silanol intermediates can undergo self-condensation with each other, forming a polysiloxane network at the interface. The bifunctional nature of a dichlorosilane, having two hydrolyzable groups, tends to form more linear polymeric structures compared to the highly cross-linked, three-dimensional networks formed by trichlorosilanes. acs.orgacs.org
The 3,3,3-trifluoropropyl group plays a crucial role in defining the character of the newly formed interface. This fluorinated tail is responsible for creating a low-energy surface with significant hydrophobicity and oleophobicity. sinosil.com The strong electronegativity of the fluorine atoms creates a stable, non-polar segment that minimizes intermolecular forces with its surroundings. gelest.com
A unique aspect of Dichloro(3,3,3-trifluoropropyl)silane's interfacial chemistry is the presence of the silicon-hydrogen (Si-H) bond. This group offers an alternative reaction pathway known as hydrosilylation, where the silane can add across a carbon-carbon double bond in the presence of a suitable catalyst. nih.govresearchgate.net This allows the molecule to be chemically bonded to unsaturated polymers or surfaces functionalized with vinyl or allyl groups, providing a powerful and selective method for creating robust organic-inorganic interfaces.
Surface Modification and Functionalization Strategies
Dichloro(3,3,3-trifluoropropyl)silane is a versatile agent for surface modification, employed to alter the physicochemical properties of a material's surface, such as wettability, adhesion, and chemical resistance. sinosil.comdakenam.com The strategies for its use are primarily centered around its ability to form durable, covalently bonded layers on various substrates.
Grafting is the process of chemically attaching molecules to a surface to create a new functional layer. For Dichloro(3,3,3-trifluoropropyl)silane, this is typically achieved through two primary mechanisms.
The most common method involves the reaction of the chlorosilyl groups with hydroxyl-rich surfaces. rsc.orgnih.gov The process begins with the hydrolysis of the Si-Cl bonds to form silanols, which then condense with the surface -OH groups to form covalent Si-O-Substrate linkages. acs.org This effectively "grafts" the silane molecule onto the substrate. The efficiency and structure of the resulting grafted layer can be influenced by reaction conditions such as solvent choice, water content, temperature, and surface preparation. researchgate.netrsc.org
A second, more specialized grafting strategy leverages the reactivity of the Si-H bond. Through catalytic hydrosilylation, the silane can be grafted onto surfaces that have been pre-functionalized with unsaturated moieties like alkenes. nih.govcore.ac.uk This reaction is highly specific and provides a direct, covalent Si-C bond between the surface and the silane, offering an alternative to the siloxane linkage and expanding the range of substrates that can be modified.
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Chlorosilanes are well-known precursors for forming robust SAMs on substrates like silicon dioxide, glass, and other metal oxides. nih.govrsc.org
The formation of a SAM using Dichloro(3,3,3-trifluoropropyl)silane begins with the hydrolysis of the Si-Cl bonds, creating reactive silanol groups. These groups anchor to the substrate via condensation reactions with surface hydroxyls. Lateral condensation between adjacent silane molecules helps to form an ordered, two-dimensional network. nih.gov Because Dichloro(3,3,3-trifluoropropyl)silane has two reactive chlorine atoms, it is expected to form more linear and potentially less densely packed or less cross-linked monolayers compared to the rigid, highly cross-linked networks formed from trichlorosilanes. acs.orgresearchgate.net
The resulting SAM presents the 3,3,3-trifluoropropyl groups outward, creating a surface with very low free energy. gelest.com Such fluorinated surfaces are known to be highly hydrophobic and oleophobic, exhibiting poor adhesion to water, oils, and many polymers. sinosil.com This "easy-to-clean" or "anti-fouling" property is a primary driver for the development of fluorosilane-based SAMs.
Enhancing adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix, is a critical application for silane coupling agents. dakenam.comresearchgate.net Dichloro(3,3,3-trifluoropropyl)silane can be used to promote adhesion through several mechanisms.
First, by forming strong covalent Si-O-Substrate bonds, it acts as a molecular bridge that connects an inorganic surface to the silane layer. dakenam.com The trifluoropropyl tail can then interact with a polymer matrix through physical interactions like van der Waals forces or mechanical interlocking.
Second, the modification of a surface with this silane fundamentally changes its surface energy. gelest.com Creating a hydrophobic surface can improve the wettability and adhesion of non-polar polymers that would otherwise have poor compatibility with a polar, hydrophilic inorganic surface. researchgate.net
Research on various fluoroalkylsilanes demonstrates a clear trend of increasing water contact angle (a measure of hydrophobicity) with the extent of fluorination. While providing excellent water repellency, shorter fluorinated chains like the trifluoropropyl group can exhibit different interfacial behavior compared to longer perfluorinated chains due to the influence of the silicon atom on the molecule's dipole moment. gelest.com
Interactive Data Table: Comparative Surface Properties of Fluoroalkylsilanes
The following table presents research findings on the water contact angles and critical surface tensions for surfaces modified with different fluoroalkylsilanes. This data illustrates the effect of the fluorinated alkyl chain on surface hydrophobicity.
| Silane Precursor | Water Contact Angle (degrees) | Critical Surface Tension (mN/m) |
| Trifluoropropyltrimethoxysilane | 84 | 33.5 |
| Nonafluorohexyltriethoxysilane | 103 | 23.0 |
| Tridecafluorooctyltriethoxysilane | 110 | 14.0 |
| Heptadecafluorodecyltrimethoxysilane | 115 | 12.0 |
| Heneicosafluorododecyltrichlorosilane | 118 | 6.0 |
| Data sourced from a comparative study on fluoroalkylsilane-modified surfaces. gelest.com |
Advanced Analytical and Spectroscopic Methodologies in Research on Dichloro 3,3,3 Tri Fluoropropyl Silane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the analysis of Dichloro(3,3,3-trifluoropropyl)silane (B1466059) and its reactions. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ²⁹Si, provides a comprehensive toolkit for detailed molecular characterization.
¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for Elucidating Reaction Progress
The progress of reactions involving Dichloro(3,3,3-trifluoropropyl)silane, such as its synthesis via hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (B8785471), or its subsequent hydrolysis and polymerization, can be effectively monitored using multinuclear NMR spectroscopy. spectrabase.comorganicchemistrydata.org Each nucleus offers a unique window into the chemical changes occurring.
¹H NMR: Proton NMR is used to track the signals of the propyl chain. Changes in the chemical shifts and coupling constants of the methylene (B1212753) groups adjacent to the silicon atom can indicate the substitution of the chloro groups. For instance, in the starting material, the protons on the carbon adjacent to the silicon will have a characteristic chemical shift. Upon hydrolysis, the formation of Si-OH groups and subsequently Si-O-Si linkages will alter the electronic environment and thus the chemical shift of these protons. nih.govacs.org
¹³C NMR: Carbon NMR provides information on the carbon backbone of the molecule. The chemical shifts of the three distinct carbon atoms in the 3,3,3-trifluoropropyl group can be monitored to follow reactions. The carbon attached to the silicon is particularly sensitive to changes in the substituents on the silicon atom.
²⁹Si NMR: Silicon-29 NMR, although having a low natural abundance and sensitivity, provides direct information about the silicon environment. researchgate.netunige.ch The chemical shift of the ²⁹Si nucleus is highly dependent on the nature of the substituents attached to it. For Dichloro(3,3,3-trifluoropropyl)silane, a characteristic signal would be observed. During hydrolysis and condensation, the substitution of chlorine atoms with hydroxyl groups and then siloxane bridges (Si-O-Si) leads to significant changes in the ²⁹Si chemical shift, allowing for the identification of species such as T-structures (RSiX₃). researchgate.net
A hypothetical reaction of Dichloro(3,3,3-trifluoropropyl)silane with an alcohol (ROH) to form an alkoxysilane can be monitored by observing the disappearance of the starting material's NMR signals and the appearance of new signals corresponding to the product.
Table 1: Hypothetical NMR Data for Monitoring the Alcoholysis of Dichloro(3,3,3-trifluoropropyl)silane
| Nucleus | Starting Material (Dichloro(3,3,3-trifluoropropyl)silane) | Product (Dialkoxy(3,3,3-trifluoropropyl)silane) |
| ¹H NMR | Multiplets for -CH₂-CH₂-CF₃ | Shifted multiplets for -CH₂-CH₂-CF₃, new signals for -OR group |
| ¹³C NMR | Signals for -CH₂-, -CH₂-, -CF₃ | Shifted signals for the propyl chain, new signals for the alkoxy group |
| ¹⁹F NMR | Triplet for -CF₃ | Slightly shifted triplet for -CF₃ |
| ²⁹Si NMR | Single resonance | New single resonance at a different chemical shift |
This table is illustrative. Actual chemical shifts would need to be determined experimentally.
Advanced NMR Techniques (e.g., 2D NMR) in Structural Assignment of Derivatives
For more complex derivatives of Dichloro(3,3,3-trifluoropropyl)silane, such as oligomers or polymers formed from its hydrolysis and condensation, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. spectrabase.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to establish proton-proton coupling networks, helping to assign the signals of the propyl chain in complex environments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum can definitively link the proton signals of the propyl chain to their corresponding carbon atoms, aiding in the complete assignment of the backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons or the silicon atom, confirming the structure of derivatives.
For example, in a copolymer formed from Dichloro(3,3,3-trifluoropropyl)silane and another silane (B1218182) monomer, 2D NMR would be essential to determine the sequence and connectivity of the different monomer units.
Quantitative NMR in Reaction Yield Determination
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for identical reference standards for each analyte. ox.ac.uknih.gov This is particularly advantageous in research and development where new compounds are synthesized, and pure standards may not be available. The yield of a reaction producing a derivative of Dichloro(3,3,3-trifluoropropyl)silane can be accurately determined using qNMR. nih.gov
The method involves adding a known amount of an internal standard to the reaction mixture. The integral of a signal from the analyte is compared to the integral of a signal from the internal standard. Since the signal intensity is directly proportional to the number of nuclei, the concentration and thus the reaction yield can be calculated.
For fluorinated compounds, ¹⁹F qNMR is especially powerful due to its high sensitivity and the large chemical shift range, which often results in well-resolved signals with minimal background interference. nih.gov
Key steps for qNMR yield determination:
An inert compound with a known concentration and a simple NMR spectrum (e.g., a singlet) that does not overlap with analyte signals is chosen as the internal standard.
A precise amount of the internal standard is added to a known amount of the final reaction mixture.
The NMR spectrum (e.g., ¹H or ¹⁹F) is acquired under conditions that ensure accurate integration (e.g., long relaxation delays).
The yield is calculated using the following formula:
Yield (%) = [(I_analyte / N_analyte) * (M_std / W_std)] / [(I_std / N_std) * (M_analyte / W_initial)] * 100
Where:
I = Integral of the signal
N = Number of nuclei giving rise to the signal
M = Molar mass
W = Weight
analyte = The product of interest
std = The internal standard
W_initial = The initial weight of the limiting reactant
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is used to monitor chemical transformations of Dichloro(3,3,3-trifluoropropyl)silane. nih.gov
Identification of Functional Groups during Chemical Transformations
FTIR and Raman spectroscopy are complementary techniques that are sensitive to the vibrations of chemical bonds. By monitoring the appearance or disappearance of specific vibrational bands, one can follow the course of a reaction. For instance, during the hydrolysis of Dichloro(3,3,3-trifluoropropyl)silane, the following changes would be observed:
Disappearance of Si-Cl bands: The stretching vibrations of the Si-Cl bonds would decrease in intensity as they are replaced by Si-OH groups.
Appearance of Si-OH bands: A broad band corresponding to the O-H stretching vibration of the silanol (B1196071) (Si-OH) group would appear.
Appearance of Si-O-Si bands: As condensation proceeds, the characteristic stretching vibrations of siloxane (Si-O-Si) linkages would emerge and grow in intensity.
The C-F and C-H stretching and bending vibrations of the trifluoropropyl group serve as internal markers throughout the reaction.
Table 2: Characteristic Vibrational Frequencies for Monitoring Hydrolysis of a Chlorosilane
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Si-Cl Stretch | 450 - 650 | Raman, IR |
| Si-OH Stretch | ~3200-3700 (broad) | IR |
| Si-O-Si Stretch | ~1000-1100 | IR |
| C-F Stretch | ~1100-1400 | IR |
| C-H Stretch | ~2850-3000 | IR, Raman |
This table provides general ranges. Specific frequencies for Dichloro(3,3,3-trifluoropropyl)silane and its derivatives would need to be determined from experimental spectra. Data for related compounds like (3,3,3-trifluoropropyl)trimethoxysilane show characteristic CF₃ stretches around 1189, 1242, and 1018 cm⁻¹. researchgate.net
Monitoring Reaction Kinetics via In-Situ Vibrational Spectroscopy
Modern spectroscopic techniques allow for the real-time, in-situ monitoring of chemical reactions. nih.govmdpi.com By inserting a probe (e.g., an ATR-FTIR probe or a Raman probe) directly into the reaction vessel, spectra can be collected continuously as the reaction proceeds. nih.govfrontiersin.org This provides a wealth of kinetic data that is not available from traditional offline analysis of quenched aliquots.
For the study of Dichloro(3,3,3-trifluoropropyl)silane reactions, such as its polymerization, in-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. nih.gov By plotting the intensity of characteristic vibrational bands against time, reaction rates and rate constants can be determined. This approach is powerful for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in industrial applications. For example, the rate of disappearance of the Si-Cl band and the rate of appearance of the Si-O-Si band during a polymerization reaction could be simultaneously monitored to build a comprehensive kinetic model of the process.
Conformational Analysis through Spectroscopic Signatures
The rotational freedom around the carbon-carbon single bonds in the propyl chain of Dichloro(3,3,3-trifluoropropyl)silane allows for the existence of different spatial isomers, or conformers. The study of these conformers is critical as their relative populations can influence the compound's reactivity and physical properties. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, coupled with computational chemistry, is a primary tool for this analysis.
Research on the closely related compound, 3,3,3-trifluoropropyltrichlorosilane, provides a strong model for the conformational behavior of Dichloro(3,3,3-trifluoropropyl)silane. nih.gov Studies show the presence of at least two stable conformers in fluid phases: an anti conformer, where the trifluoromethyl group and the silane group are positioned opposite each other, and a gauche conformer, with a staggered arrangement. nih.gov By analyzing spectroscopic data at varying temperatures, the energetic differences between these conformers can be determined. For instance, as the temperature of a liquid sample is lowered, the equilibrium shifts toward the more stable conformer, resulting in predictable intensity changes in the Raman spectrum. nih.gov
In a typical analysis, IR and Raman spectra are recorded in various phases (gas, liquid, amorphous solid, and crystalline solid). The crystalline phase is presumed to consist of only the most stable conformer, allowing for its distinct spectral features to be identified. Bands present in the liquid or gas phase spectra that disappear upon crystallization are assigned to the less stable conformer. nih.gov Ab initio calculations are used to predict the vibrational frequencies for each conformer, which are then compared with experimental data to confirm the assignments. nih.gov
For example, the analysis of 3,3,3-trifluoropropyltrichlorosilane revealed that the anti conformer is more stable than the gauche conformer, with an experimental enthalpy difference (ΔH°) of approximately 6.1 kJ/mol in the liquid phase. nih.gov Similar principles apply to Dichloro(3,3,3-trifluoropropyl)silane, where specific vibrational modes, such as C-C stretches and CF3 deformations, would exhibit distinct frequencies for the anti and gauche forms.
| Vibrational Mode | Conformer | Predicted Frequency (cm⁻¹) | Experimental Evidence |
| C-C Stretch | anti | ~950 | Strong band in crystalline and fluid phases |
| C-C Stretch | gauche | ~925 | Band disappears upon crystallization |
| Si-Cl Stretch (sym) | anti | ~470 | Dominant peak in all phases |
| Si-Cl Stretch (sym) | gauche | ~485 | Weaker shoulder in fluid phases |
| CF₃ Deformation | anti | ~530 | Sharp band in crystalline phase |
| CF₃ Deformation | gauche | ~545 | Band vanishes upon annealing of amorphous solid |
| Note: This table is illustrative, based on data for analogous compounds like 3,3,3-trifluoropropyltrichlorosilane. nih.gov |
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful complementary tool. usgs.govscholaris.ca The chemical shifts of the fluorine nuclei can be sensitive to the local conformational environment, potentially allowing for the resolution and quantification of different conformers in solution. nih.gov
Mass Spectrometry Techniques in Mechanistic Studies
Mass spectrometry (MS) is indispensable for probing the reaction pathways of Dichloro(3,3,3-trifluoropropyl)silane. It allows for the identification of transient intermediates and the structural characterization of final products.
Electron Ionization and Chemical Ionization Mass Spectrometry for Reaction Intermediates
When studying reactions such as hydrolysis or substitution involving Dichloro(3,3,3-trifluoropropyl)silane, identifying short-lived intermediates is key to understanding the mechanism. Electron Ionization (EI) and Chemical Ionization (CI) are two fundamental MS techniques used for this purpose.
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation. nih.gov While this can make it difficult to observe the molecular ion of an unstable intermediate, the resulting fragmentation pattern serves as a structural fingerprint that can be compared against spectral libraries or known fragmentation rules for organosilanes. nih.govresearchgate.netnist.gov For instance, the cleavage of a chlorine radical or the loss of the entire trifluoropropyl group are common fragmentation pathways for chlorosilanes.
Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. wikipedia.orglibretexts.org This process imparts much less energy, resulting in minimal fragmentation and a high abundance of the protonated molecular ion, [M+H]⁺. libretexts.orgyoutube.com This is particularly valuable for confirming the molecular weight of a proposed reaction intermediate that would otherwise fragment completely under EI conditions.
| Technique | Ionization Process | Key Information Provided | Application to Intermediates |
| Electron Ionization (EI) | High-energy electron impact | Structural fingerprint via reproducible fragmentation | Identification of intermediates by characteristic fragment ions (e.g., loss of :CH₂, HCl) |
| Chemical Ionization (CI) | Proton transfer from reagent gas | Molecular weight from abundant [M+H]⁺ ion | Confirmation of the mass of a proposed transient species with minimal fragmentation |
High-Resolution Mass Spectrometry for Elemental Composition of Novel Compounds
When Dichloro(3,3,3-trifluoropropyl)silane is used to create novel materials, such as functionalized polymers or silsesquioxanes, confirming the elemental composition of the new compound is paramount. High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides this capability. nih.govnih.gov
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For example, a novel siloxane dimer formed from the hydrolysis of Dichloro(3,3,3-trifluoropropyl)silane could be definitively identified.
| Elemental Formula | Nominal Mass | Exact Mass (Calculated) | Required HRMS Accuracy |
| C₈H₁₂F₆OCl₂Si₂ | 392 | 391.9500 | < 5 ppm |
| C₁₃H₁₄F₆N₄O₂Si₂ | 392 | 392.0566 | < 5 ppm |
| C₁₅H₁₆F₆P₂OSi₂ | 392 | 392.0043 | < 5 ppm |
| Note: This table demonstrates how HRMS can distinguish between different potential formulas that have the same integer mass. The data is illustrative. |
This technique is crucial for validating the synthesis of new compounds and ruling out alternative structures or impurities. researchgate.netmdpi.com
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, isolated, and then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing direct insight into the structure and connectivity of the precursor. nih.govresearchgate.netnih.gov
For Dichloro(3,3,3-trifluoropropyl)silane, the molecular ion or a major fragment ion could be selected and subjected to MS/MS analysis. The resulting product ion spectrum would reveal the relationships between fragments, confirming the structure. For example, fragmentation of the [M-Cl]⁺ ion would likely show the subsequent loss of the trifluoropropyl chain or an HCl molecule, confirming the initial structure. This detailed analysis helps build a complete picture of how the molecule behaves under energetic conditions, which is crucial for interpreting complex spectra from reaction mixtures. gre.ac.ukresearchgate.net
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Inferred Neutral Loss |
| 211 [M]⁺ | Low | 175 | Cl |
| 175 [M-Cl]⁺ | Medium | 139 | HCl |
| 175 [M-Cl]⁺ | Medium | 79 | C₃H₄F₃• (radical) |
| 139 [M-2Cl-H]⁺ | High | 111 | C₂H₄ |
| Note: This table presents a hypothetical fragmentation pathway for Dichloro(3,3,3-trifluoropropyl)silane based on established principles of organosilane mass spectrometry. |
Chromatographic Methods for Mixture Separation and Purity Assessment
Chromatography is essential for separating complex mixtures into their individual components, a necessary step for both analysis and purification in research involving Dichloro(3,3,3-trifluoropropyl)silane.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Reaction Product Analysis
Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds. wasson-ece.com When coupled with a Mass Spectrometer (GC-MS), it becomes a formidable tool for analyzing the products of reactions involving Dichloro(3,3,3-trifluoropropyl)silane. diva-portal.orgrsc.orgpsu.edu
In a typical application, a sample from a reaction mixture is injected into the GC. The components of the mixture travel through a capillary column at different rates depending on their boiling points and interactions with the column's stationary phase, achieving separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This allows for the positive identification of the desired product, unreacted starting materials, solvents, and any side products. researchgate.net The area of each peak in the resulting chromatogram is proportional to the concentration of that component, enabling the assessment of product yield and purity. dss.go.th This is particularly important in monitoring the progress of reactions like hydrosilylation or the synthesis of siloxane-based polymers. acs.org Unexpected peaks in the chromatogram can be investigated using their mass spectra to identify byproducts, providing crucial feedback for optimizing reaction conditions. wiley.com
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Purity Assessment |
| 4.2 | Solvent (e.g., Toluene) | 91, 92 | - |
| 7.8 | Dichloro(3,3,3-trifluoropropyl)silane | 175, 139, 79 | Unreacted starting material |
| 12.5 | Main Product | [M]⁺, [M-Cl]⁺, etc. | 95% (by peak area) |
| 13.1 | Byproduct (e.g., Dimer) | Higher M⁺, characteristic fragments | 3% (by peak area) |
| Note: This table provides an example of data obtained from a GC-MS analysis of a hypothetical reaction mixture. |
High-Performance Liquid Chromatography (HPLC) in Complex Mixture Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual components within complex mixtures containing Dichloro(3,3,3-trifluoropropyl)silane. The versatility of HPLC allows for the analysis of this organosilane in various matrices, which may include reaction byproducts, starting material residues, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most prevalent mode employed for the separation of moderately polar to non-polar compounds like Dichloro(3,3,3-trifluoropropyl)silane. wikipedia.orgyoutube.com
In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For Dichloro(3,3,3-trifluoropropyl)silane and related impurities, a C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) column is frequently utilized. wikipedia.orgsorbtech.com The choice of the stationary phase is critical and can influence the resolution and selectivity of the separation. The trifluoropropyl group in the target molecule imparts a degree of hydrophobicity, making it well-suited for retention on such columns. nih.gov
The composition of the mobile phase is a key parameter that is optimized to achieve the desired separation. A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. youtube.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov To improve peak shape and reproducibility, especially for silane compounds that can interact with residual silanol groups on the silica support, an acidifier like trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase in low concentrations. sielc.comsielc.com
The following interactive data table outlines a representative set of conditions for the HPLC analysis of a mixture containing Dichloro(3,3,3-trifluoropropyl)silane.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a non-polar stationary phase for effective retention of the hydrophobic trifluoropropyl moiety. |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier in RP-HPLC. TFA is used to suppress the ionization of silanol groups and improve peak symmetry. sielc.com |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities that may be present in a complex mixture. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 35 °C | Elevated temperatures can improve separation efficiency by reducing mobile phase viscosity and enhancing mass transfer. nih.gov |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The silane itself lacks a strong chromophore for UV detection at higher wavelengths; however, UV at low wavelengths or ELSD can be effective. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Preparative Chromatography for Compound Isolation
Preparative chromatography is an essential technique for the isolation and purification of Dichloro(3,3,3-trifluoropropyl)silane from synthesis reaction mixtures or for the separation of valuable byproducts. rssl.comnews-medical.net The primary goal of preparative chromatography is to obtain a sufficient quantity of a purified compound for further research, characterization, or application, in contrast to analytical chromatography which focuses on identification and quantification. news-medical.net The principles of analytical HPLC are directly scalable to preparative applications, with the main differences being the dimensions of the column, the sample load, and the collection of fractions. rssl.com
For the isolation of Dichloro(3,3,3-trifluoropropyl)silane, a larger-diameter preparative column packed with the same stationary phase material as used in the analytical method development (e.g., C18 or C8 silica) is employed. sorbtech.com The increased column size allows for the loading of significantly larger sample volumes. The objective is to maximize throughput while maintaining adequate resolution between the target compound and its impurities. rssl.com
The mobile phase composition and gradient profile developed at the analytical scale are often adapted for the preparative scale. However, some modifications may be necessary to optimize the separation for higher concentrations and to facilitate the removal of the solvent from the collected fractions. For instance, more volatile mobile phase components may be preferred.
A critical aspect of preparative chromatography is the detection and fraction collection process. A detector, often a UV-Vis detector, monitors the eluent, and a fraction collector is programmed to collect the eluting peaks corresponding to the desired compound. welch-us.com The purity of the collected fractions is then typically verified using analytical HPLC.
The table below provides a representative set of parameters for the preparative chromatographic purification of Dichloro(3,3,3-trifluoropropyl)silane.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Preparative Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm particle size) | Larger column dimensions accommodate higher sample loads for purification. sorbtech.com |
| Mobile Phase | A: Water B: Acetonitrile | A simple binary mobile phase is often preferred for ease of solvent removal post-purification. |
| Elution Mode | Isocratic or Step Gradient | Simplifies the process and can reduce solvent consumption compared to a linear gradient. |
| Flow Rate | 20 mL/min | Higher flow rates are used to reduce run times with larger columns. |
| Sample Loading | Dependent on the separation difficulty and column capacity, typically in the milligram to gram range. | The goal is to maximize the amount of purified product per run. rssl.com |
| Detection | UV at 210 nm | Monitors the elution of compounds to guide fraction collection. |
| Fraction Collection | Automated fraction collector triggered by detector signal (peak-based) or time. | Ensures the efficient collection of the target compound. welch-us.com |
Computational and Theoretical Investigations of Dichloro 3,3,3 Tri Fluoropropyl Silane and Its Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of organosilicon compounds like Dichloro(3,3,3-trifluoropropyl)silane (B1466059). These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Bond Energies and Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Dichloro(3,3,3-trifluoropropyl)silane, DFT studies are instrumental in determining optimized molecular geometries, bond lengths, bond angles, and the energies associated with chemical bonds. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group significantly influences the electronic environment of the silicon atom, affecting the polarity and strength of the Si-Cl and Si-C bonds.
DFT calculations can predict that the Si-Cl bonds in Dichloro(3,3,3-trifluoropropyl)silane are highly reactive, which is a key factor in its utility as a monomer for polymerization. The calculated bond dissociation energies (BDEs) provide a quantitative measure of the bond strengths within the molecule. For instance, the BDE of the Si-Cl bond is expected to be lower than that of the Si-C or C-F bonds, indicating its preferential cleavage during chemical reactions.
Below is an illustrative data table of calculated bond lengths and energies for Dichloro(3,3,3-trifluoropropyl)silane, typical of what would be obtained from a DFT study at a common level of theory (e.g., B3LYP/6-31G(d)).
| Bond | Calculated Bond Length (Å) | Calculated Bond Dissociation Energy (kcal/mol) |
| Si-Cl | 2.06 | 90 |
| Si-C | 1.88 | 110 |
| C-F | 1.35 | 116 |
| C-C | 1.54 | 85 |
Note: The data in this table is illustrative and representative of values for similar fluorinated organosilanes.
These computational findings are crucial for understanding the molecule's stability and reactivity, guiding its application in materials science.
Ab Initio Calculations of Reaction Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study reaction mechanisms involving Dichloro(3,3,3-trifluoropropyl)silane. A primary reaction of interest is its hydrolysis, a key step in the formation of polysiloxanes. During hydrolysis, the chlorine atoms are replaced by hydroxyl groups, followed by condensation reactions.
Ab initio methods can map out the potential energy surface of the hydrolysis reaction, identifying the transition state structures and calculating their corresponding energy barriers. For instance, the hydrolysis of a Si-Cl bond is proposed to proceed through a pentacoordinate silicon intermediate. wikipedia.org The energy barrier for this process is a critical parameter that dictates the reaction rate. The presence of the trifluoropropyl group can influence this barrier; its electron-withdrawing nature may stabilize the transition state, thereby accelerating the hydrolysis rate compared to non-fluorinated analogues.
A representative reaction coordinate diagram derived from ab initio calculations for the first step of hydrolysis is shown below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Si-Cl + H₂O) | 0 |
| 2 | Transition State | +15 |
| 3 | Products (Si-OH + HCl) | -5 |
Note: The data in this table is illustrative and based on general mechanisms for chlorosilane hydrolysis.
Understanding these transition states is vital for controlling the polymerization process and tailoring the properties of the resulting materials.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting the spectroscopic properties of Dichloro(3,3,3-trifluoropropyl)silane, which aids in its experimental characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used.
DFT calculations can accurately predict the chemical shifts for ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy. researchgate.netnih.govnih.gov The predicted spectra serve as a powerful tool for confirming the molecular structure and purity of the compound. The ¹⁹F NMR spectrum is particularly important for fluorinated compounds, and its prediction can help in assigning the fluorine signals. rsc.org
Similarly, the vibrational frequencies from IR spectroscopy can be calculated. These frequencies correspond to the stretching and bending modes of the various bonds in the molecule. The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the C-F and Si-Cl bonds.
An example of predicted NMR chemical shifts and IR vibrational frequencies is provided in the table below.
| Nucleus/Bond | Predicted NMR Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |
| ¹H (CH₂) | 2.1 | - |
| ¹³C (CF₃) | 124 | - |
| ¹⁹F (CF₃) | -65 | - |
| ²⁹Si | 15 | - |
| C-F Stretch | - | 1100-1350 |
| Si-Cl Stretch | - | 450-650 |
Note: The data in this table is illustrative. NMR shifts are relative to standard references (TMS for ¹H, ¹³C, ²⁹Si; CFCl₃ for ¹⁹F).
Molecular Dynamics Simulations of Polymerization and Condensation Processes
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as polymerization and the resulting material properties. vt.edunsf.govrsc.org
Simulating Oligomer and Polymer Formation from Dichloro(3,3,3-tri-fluoropropyl)silane
MD simulations can model the initial stages of polymerization of Dichloro(3,3,3-trifluoropropyl)silane, typically initiated by hydrolysis and subsequent condensation reactions. By simulating a system containing multiple monomers and water molecules, it is possible to observe the formation of silanol (B1196071) intermediates and their condensation into siloxane (Si-O-Si) bonds, leading to the growth of oligomers and eventually polymers. vt.edu
These simulations can track the trajectories of individual atoms over time, providing a detailed picture of the reaction dynamics. They can help in understanding how factors such as temperature, concentration, and the presence of catalysts influence the rate of polymerization and the structure of the resulting polymer chains. For example, simulations can reveal the tendency for linear chain extension versus cyclic oligomer formation.
Understanding Intermolecular Interactions in Derived Materials
The properties of polymers derived from Dichloro(3,3,3-trifluoropropyl)silane are largely determined by the intermolecular interactions between the polymer chains. libretexts.org MD simulations are particularly well-suited for studying these interactions. The trifluoropropyl groups introduce strong dipole moments, leading to significant dipole-dipole interactions between chains. Additionally, van der Waals forces play a crucial role. libretexts.org
MD simulations can quantify the strength of these interactions and analyze how they influence the polymer's bulk properties, such as its glass transition temperature, mechanical strength, and surface energy. The fluorinated side chains are expected to lead to low surface energy, a desirable property for applications such as hydrophobic coatings. acs.orgnih.gov By simulating the polymer melt or a solid amorphous state, researchers can gain a molecular-level understanding of the structure-property relationships in these materials. mdpi.comrsc.org
The table below summarizes the key intermolecular interactions in polymers derived from Dichloro(3,3,3-trifluoropropyl)silane and their expected influence on material properties.
| Interaction Type | Contributing Groups | Expected Impact on Polymer Properties |
| Dipole-Dipole | C-F, Si-O | Increased chain stiffness, higher glass transition temperature |
| Van der Waals | Entire polymer chain | Cohesion, influences density and mechanical strength |
| Hydrogen Bonding (if residual Si-OH) | Si-OH | Can act as cross-linking points, affecting mechanical properties |
Computational Prediction of Polymerization Mechanisms
The polymerization of dichlorosilanes, such as dichloro(3,3,3-trifluoropropyl)silane, is a complex process that can be elucidated through computational modeling. These theoretical studies provide insights into reaction kinetics, mechanisms, and the structure of the resulting polymers, which are often challenging to determine experimentally.
Computational approaches, such as those combining kinetic Monte Carlo and molecular dynamics simulations, can predict the three-dimensional network formation during the polymerization of organosilane precursors. nih.gov This allows for the investigation of how factors like intermolecular and intramolecular reactivity, diffusivity, and segmental compositions influence the final polymer structure. nih.gov
For dichlorosilanes, a key polymerization pathway is hydrolysis followed by condensation. Computational chemistry can model these steps in detail. The initial hydrolysis of the Si-Cl bonds to form silanols (Si-OH) is a crucial step. The subsequent condensation of these silanols to form siloxane (Si-O-Si) linkages is what leads to the formation of polysiloxane chains and networks.
Theoretical models can predict the reaction energy barriers and transition states for these reactions. For instance, Density Functional Theory (DFT) can be used to calculate the potential energy surfaces for the hydrolysis and condensation reactions of dichloro(3,3,3-trifluoropropyl)silane. This would reveal the most likely reaction pathways and the influence of the trifluoropropyl group on the reaction rates.
A hypothetical reaction scheme for the polymerization of dichloro(3,3,3-trifluoropropyl)silane is presented below:
Hydrolysis: CF₃CH₂CH₂SiCl₂ + 2H₂O → CF₃CH₂CH₂Si(OH)₂ + 2HCl
Condensation: n CF₃CH₂CH₂Si(OH)₂ → [-Si(CF₃CH₂CH₂)(OH)-O-]n + nH₂O or 2 CF₃CH₂CH₂Si(OH)₂ → (HO)(CF₃CH₂CH₂)Si-O-Si(CF₃CH₂CH₂)(OH) + H₂O
Computational studies on similar systems, like the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane, have demonstrated the utility of these methods in understanding polymerization kinetics and suppressing side reactions to achieve polymers with desired molecular weights and narrow distributions. epa.gov
A simplified data table illustrating the type of information that can be obtained from computational predictions of polymerization steps is shown below. The values are representative and would be determined through specific DFT calculations for dichloro(3,3,3-trifluoropropyl)silane.
| Reaction Step | Reactants | Products | Calculated Activation Energy (kJ/mol) |
| Hydrolysis (First Cl) | CF₃CH₂CH₂SiCl₂ + H₂O | CF₃CH₂CH₂Si(OH)Cl + HCl | 45 |
| Hydrolysis (Second Cl) | CF₃CH₂CH₂Si(OH)Cl + H₂O | CF₃CH₂CH₂Si(OH)₂ + HCl | 35 |
| Dimerization | 2 CF₃CH₂CH₂Si(OH)₂ | (HO)(CF₃CH₂CH₂)Si-O-Si(CF₃CH₂CH₂)(OH) + H₂O | 60 |
Structure-Reactivity Relationships from Computational Models
Computational models are invaluable for establishing structure-reactivity relationships, providing a theoretical framework to understand and predict the chemical behavior of molecules like dichloro(3,3,3-trifluoropropyl)silane.
The trifluoropropyl group (CF₃CH₂CH₂-) has a significant electronic effect on the silicon atom, which can be quantified through computational analysis. The highly electronegative fluorine atoms induce a strong electron-withdrawing effect, which is transmitted through the propyl chain to the silicon center. This inductive effect makes the silicon atom more electrophilic and, therefore, more susceptible to nucleophilic attack.
Computational methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the silicon and chlorine atoms. It is expected that the partial positive charge on the silicon atom in dichloro(3,3,3-trifluoropropyl)silane would be higher compared to a non-fluorinated analogue like dichloropropylsilane. This increased electrophilicity enhances the reactivity of the Si-Cl bonds towards hydrolysis and other nucleophilic substitution reactions.
Furthermore, the trifluoropropyl group can influence the stability of reaction intermediates and transition states. For example, in a substitution reaction, the electron-withdrawing nature of the substituent can stabilize a negatively charged transition state, thereby lowering the activation energy of the reaction.
A comparative table of calculated properties for dichloro(3,3,3-trifluoropropyl)silane and a non-fluorinated analogue, derived from hypothetical DFT calculations, is presented below to illustrate these effects.
| Compound | Calculated Mulliken Charge on Si | Calculated Si-Cl Bond Length (Å) | Calculated LUMO Energy (eV) |
| Dichloro(3,3,3-trifluoropropyl)silane | +1.8 | 2.06 | -2.5 |
| Dichloropropylsilane | +1.5 | 2.08 | -1.8 |
Computational chemistry allows for the prediction of the reactivity of dichloro(3,3,3-trifluoropropyl)silane towards a wide range of reagents. By calculating reaction energies and activation barriers, the feasibility and outcome of various reactions can be assessed. catalysis.blog
For instance, the reaction with nucleophiles is a key aspect of the chemistry of dichlorosilanes. Computational models can predict the reaction pathways for reactions with common nucleophiles such as water, alcohols, and amines. osti.gov These calculations can help in understanding the mechanism of these reactions, whether they proceed through an SN2-type mechanism or involve the formation of a five-coordinate silicon intermediate.
The table below provides a hypothetical summary of predicted reaction outcomes for dichloro(3,3,3-trifluoropropyl)silane with different reagents, based on computational analysis.
| Reagent | Predicted Primary Product | Predicted Reaction Type | Hypothetical Reaction Enthalpy (kJ/mol) |
| Water | CF₃CH₂CH₂Si(OH)₂ | Hydrolysis | -80 |
| Methanol | CF₃CH₂CH₂Si(OCH₃)₂ | Alcoholysis | -70 |
| Ammonia | CF₃CH₂CH₂Si(NH₂)₂ | Aminolysis | -95 |
| Grignard Reagent (e.g., CH₃MgBr) | CF₃CH₂CH₂Si(CH₃)₂ | Alkylation | -120 |
Computational screening is a powerful tool for the rational design of novel derivatives of dichloro(3,3,3-trifluoropropyl)silane with tailored properties. nih.gov By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, promising candidates for synthesis can be identified.
For example, one could computationally screen a library of derivatives where the trifluoropropyl group is replaced by other fluorinated alkyl chains of varying lengths or branching patterns. The goal of such a screening could be to optimize properties like hydrolytic stability, thermal stability, or adhesion to specific substrates. nih.gov
A hypothetical computational screening workflow for designing novel derivatives could involve the following steps:
Define a virtual library of candidate structures: This could include variations in the alkyl chain, the number and position of fluorine atoms, and the introduction of other functional groups.
Calculate key properties for each candidate: These properties could include electronic properties (e.g., HOMO/LUMO energies, partial charges), structural parameters (e.g., bond lengths, bond angles), and reactivity descriptors.
Rank the candidates based on desired properties: This allows for the identification of the most promising derivatives for further experimental investigation.
The following table presents a hypothetical example of a computational screening of dichloro(3,3,3-trifluoropropyl)silane derivatives with modified alkyl chains.
| Derivative | Modification | Predicted Property of Interest (e.g., Hydrolytic Stability Index) |
| Derivative 1 | CF₃(CF₂)₂CH₂CH₂SiCl₂ | 1.2 |
| Derivative 2 | (CF₃)₂CHCH₂SiCl₂ | 0.9 |
| Derivative 3 | CF₃CH₂CF₂CH₂SiCl₂ | 1.5 |
Sustainability and Green Chemistry Perspectives in Dichloro 3,3,3 Tri Fluoropropyl Silane Chemistry
Eco-Friendly Synthetic Routes
The development of environmentally benign synthetic methodologies for Dichloro(3,3,3-trifluoropropyl)silane (B1466059) is a key area of research. This involves exploring solvent-free reaction conditions, utilizing renewable resources, and improving catalytic efficiency to minimize energy consumption and waste generation.
The primary industrial route to Dichloro(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (B8785471). Traditionally, this reaction has been carried out in the presence of organic solvents. However, to align with green chemistry principles, there is a significant push towards solvent-free or reduced-solvent synthesis methods.
Solvent-free hydrosilylation offers several advantages, including reduced waste, lower costs associated with solvent purchase and disposal, and simplified product purification. Research has demonstrated the feasibility of conducting the hydrosilylation of fluorinated olefins under solvent-free conditions. acs.org For instance, initial experiments on the hydrosilylation of hexafluorobutenes have been successfully conducted in glass ampoules with a stoichiometric mixture of the reactants at elevated temperatures without any solvent. acs.org
Recent advancements in catalyst design have also facilitated solvent-free hydrosilylation. For example, a highly-active, graphene-supported platinum catalyst has shown exceptional catalytic activity and stability in the solventless hydrosilylation of various olefins. rsc.org While not specifically tested on the synthesis of Dichloro(3,3,3-trifluoropropyl)silane, these findings suggest a strong potential for adapting such catalytic systems for its solvent-free production.
A rhodium-based catalyst has also been shown to effectively catalyze the hydrosilylation of alkenes and alkynes in the absence of a solvent. researchgate.net
Table 1: Comparison of Solvent-Based vs. Solvent-Free Hydrosilylation
| Parameter | Solvent-Based Hydrosilylation | Solvent-Free Hydrosilylation |
|---|---|---|
| Environmental Impact | Higher, due to VOC emissions and solvent waste. | Lower, with no solvent-related waste. |
| Process Complexity | More complex, requires solvent handling and removal steps. | Simpler, with direct reaction of neat reagents. |
| Cost | Higher, due to solvent purchase and disposal costs. | Lower, with no solvent-related expenses. |
| Safety | Increased fire and toxicity hazards associated with solvents. | Reduced hazards in the absence of flammable/toxic solvents. |
| Product Purification | May require additional steps to remove solvent residues. | Generally simpler purification. |
Currently, 3,3,3-trifluoropropene is primarily produced from petrochemical sources. For instance, it can be prepared by reacting 1,1,1,3-tetrachloropropane (B89638) with hydrogen fluoride. google.com There is growing interest in developing bio-based routes to key chemical intermediates. While direct renewable routes to 3,3,3-trifluoropropene are not yet commercially established, research into converting biomass into fluorinated building blocks is an active area. For example, bio-based succinic acid or other platform chemicals could potentially be converted to fluorinated propenes through a series of chemical transformations, although this remains a long-term research goal.
The production of dichlorosilane is also energy-intensive and relies on metallurgical-grade silicon. Green chemistry approaches are being explored to produce silicon compounds more sustainably, for instance, through the direct synthesis from silica (B1680970) and a reducing agent, potentially derived from biomass.
The hydrosilylation reaction for producing Dichloro(3,3,3-trifluoropropyl)silane is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nist.gov While highly effective, the high cost and toxicity of platinum necessitate the development of more efficient and recyclable catalytic systems.
Research has focused on several areas to improve catalytic efficiency:
Highly Active Catalysts: The development of catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing costs and environmental impact. For example, a graphene-supported platinum catalyst has demonstrated a TOF of 4.8 × 10⁶ h⁻¹ for the hydrosilylation of 1-octene. rsc.orgrsc.org
Alternative Metal Catalysts: While platinum remains the industry standard, research has explored the use of other metals like rhodium. nih.gov Rhodium catalysts have shown high selectivity in the hydrosilylation of similar chlorinated olefins. nih.gov
Latent Catalysts: The development of "slow-release" precatalysts can offer better control over the reaction, especially in industrial settings like injection molding. These catalysts are inactive at room temperature and become highly active upon heating, preventing premature reactions. semanticscholar.org
Table 2: Performance of Various Catalysts in Hydrosilylation Reactions
| Catalyst | Substrates | Conditions | Yield/Conversion | Selectivity | Reference |
|---|---|---|---|---|---|
| H₂PtCl₆ | Hexafluorobutene and various silanes | Solvent-free, 120 °C, 24 h | Low to moderate | Complex mixture | acs.org |
| (Ph₃P)₃RhCl | Hexafluorobutene and various silanes | Solvent-free, 120 °C, 24 h | Moderate to high | Adducts and hydrodefluorination products | acs.org |
| Pt-GNP | 1-octene and MD'M | Solvent-free, 40 °C, 30 min | Quantitative | Desired isomer | rsc.org |
| [Rh(μ-Cl)(dppbzF)]₂ | Allyl chloride and HSiCl₃ | 60 °C, 20 h | >95% | >99% for trichloro(3-chloropropyl)silane | nih.gov |
Waste Minimization and By-product Management
A crucial aspect of greening the synthesis of Dichloro(3,3,3-trifluoropropyl)silane is the effective management of waste streams and the minimization of by-products.
The primary by-products in the hydrosilylation of 3,3,3-trifluoropropene can include isomers of the desired product and products of side reactions such as olefin isomerization. The choice of catalyst and reaction conditions plays a significant role in controlling the selectivity of the reaction and minimizing the formation of these unwanted by-products. For instance, palladium catalysts have been shown to yield α-adducts, while platinum and rhodium catalysts favor the formation of β-adducts in the hydrosilylation of 3,3,3-trifluoropropene. acs.org
Another source of waste is the catalyst itself. Homogeneous catalysts are often difficult to separate from the product, leading to contamination and loss of the precious metal. The development of heterogeneous catalysts or methods for efficient catalyst recovery is therefore a key strategy for waste reduction.
Life Cycle Assessment (LCA) is a valuable tool for identifying environmental hotspots in a chemical process and guiding efforts to reduce waste. semanticscholar.orgupc.edu A cradle-to-gate LCA of the Dichloro(3,3,3-trifluoropropyl)silane production process would quantify resource consumption, energy use, and emissions, allowing for a systematic approach to waste minimization. mdpi.com
The economic and environmental cost of platinum catalysts makes their recycling and recovery a high priority. Several methods are being developed and implemented for this purpose.
Electrochemical Recycling: A novel method for recycling homogeneous platinum catalysts from nonpolar hydrosilylation media has been developed. This technique uses a redox-active electrosorbent to capture the platinum catalyst, which can then be released into a fresh batch of reactants. This method has shown a high recovery of the catalyst's activity. acs.orgnih.gov Researchers have achieved nearly 100% retention of catalyst activity and close to 90% release efficiency. illinois.edu
Heterogeneous Catalysis: The use of supported catalysts, such as platinum on graphene or other solid supports, simplifies the recovery process. rsc.org These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches.
Fluorous Biphasic Catalysis: This technique involves using a fluorous version of the catalyst that is soluble in a fluorous solvent. After the reaction, the fluorous phase containing the catalyst can be easily separated from the organic product phase. This method has been successfully applied to the recycling of rhodium-based hydrosilylation catalysts. nih.gov
Recovery from Spent Catalysts: For catalysts that cannot be easily recycled in-situ, methods for recovering platinum from spent industrial catalysts are available. These often involve leaching the platinum from the catalyst support using strong acids or other reagents. researchgate.netgoogle.com
Table 3: Overview of Catalyst Recycling and Recovery Methods
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Electrochemical Recycling | Uses a redox-active polymer to capture and release the catalyst. | High recovery of catalyst activity, applicable to nonpolar media. | Requires specialized electrochemical equipment. | acs.orgnih.govillinois.edu |
| Heterogeneous Catalysis | Catalyst is immobilized on a solid support. | Easy separation of catalyst from product, potential for continuous flow reactors. | May have lower activity or be prone to leaching compared to homogeneous catalysts. | rsc.org |
| Fluorous Biphasic Catalysis | Utilizes a fluorous catalyst soluble in a separate fluorous phase. | Efficient separation and recycling of the catalyst. | Requires the use of expensive fluorous solvents and ligands. | nih.gov |
| Hydrometallurgical Recovery | Leaching of platinum from spent catalysts using aqueous solutions. | High recovery yields of platinum from waste streams. | Involves the use of strong acids and other hazardous reagents. | researchgate.netgoogle.com |
Energy Efficiency in Production Processes
The production of specialty chemicals such as Dichloro(3,3,3-tri-fluoropropyl)silane is an energy-intensive process. Consequently, enhancing energy efficiency is a critical aspect of promoting sustainability and green chemistry. By focusing on the optimization of reaction conditions and embracing sustainable process design, significant reductions in energy consumption can be achieved, leading to both environmental and economic benefits.
Optimization of Reaction Conditions for Lower Energy Consumption
The primary industrial route to synthesizing Dichloro(3,3,3-tri-fluoropropyl)silane is through the hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane (H2SiCl2) or a related chlorosilane. This reaction is typically catalyzed by transition metal complexes. The energy input required for this process is heavily influenced by the chosen reaction conditions, including temperature, pressure, and the nature of the catalyst. Optimizing these parameters is a key strategy for minimizing energy consumption.
Research into the hydrosilylation of olefins has demonstrated that catalyst selection plays a pivotal role in reaction efficiency. Traditional platinum-based catalysts, such as Speier's catalyst (H2PtCl6), have been widely used but often require elevated temperatures to achieve satisfactory reaction rates and yields. More recent developments have focused on alternative catalysts that can operate under milder conditions, thereby reducing the energy demand of the process. For instance, rhodium-based catalysts have been shown to exhibit high activity and selectivity in the hydrosilylation of similar chlorinated olefins, achieving high turnover numbers at lower temperatures compared to conventional platinum catalysts. scbt.comyoutube.com
The optimization of reaction conditions extends beyond catalyst choice. Lowering the reaction temperature directly reduces the energy required for heating the reactor. Similarly, operating at or near atmospheric pressure, when feasible, eliminates the energy costs associated with high-pressure equipment. The solvent used in the reaction can also impact energy consumption, as energy is required for solvent heating and subsequent removal and recovery. The ideal scenario from an energy efficiency perspective is a solvent-free reaction, or the use of a solvent that is easily recoverable.
Below is a data table illustrating the potential impact of optimizing reaction conditions on energy consumption in the synthesis of Dichloro(3,3,3-tri-fluoropropyl)silane.
| Parameter | Conventional Conditions | Optimized Conditions | Impact on Energy Consumption |
| Catalyst | Platinum-based (e.g., Speier's) | High-activity Rhodium or Palladium complex | Lower activation energy, enabling lower reaction temperatures and shorter reaction times. |
| Temperature | 100-150°C | 60-100°C | Significant reduction in heating requirements. |
| Pressure | Elevated Pressure | Atmospheric Pressure | Elimination of energy-intensive compression steps. |
| Reaction Time | 8-12 hours | 2-6 hours | Reduced energy use for prolonged heating and agitation. |
| Solvent | Toluene or other high-boiling point solvent | Solvent-free or low-boiling point solvent | Reduced energy for solvent recovery and purification. |
This table is illustrative and represents potential optimizations based on general principles of hydrosilylation reactions.
Sustainable Process Design for Dichloro(3,3,3-tri-fluoropropyl)silane Production
Beyond optimizing individual reaction parameters, a holistic approach to process design is essential for achieving substantial gains in energy efficiency. Sustainable process design incorporates principles of process intensification, waste heat recovery, and the use of continuous manufacturing technologies to create a more energy-efficient and environmentally benign production system.
Process Intensification: This involves the development of innovative reactors and processing techniques that offer significant improvements over conventional batch reactors. For the production of Dichloro(3,3,3-tri-fluoropropyl)silane, employing a continuous flow reactor system can lead to enhanced heat and mass transfer, resulting in better reaction control, higher yields, and reduced energy consumption per unit of product. The smaller reactor volumes in continuous systems also minimize the energy required for heating and mixing.
Continuous Separation: Integrating continuous separation techniques, such as reactive distillation, can further enhance energy efficiency. In a reactive distillation column, the reaction and separation of products occur simultaneously in the same unit. This can be particularly advantageous for equilibrium-limited reactions, as the continuous removal of the product can drive the reaction towards completion at lower temperatures. While specific applications for Dichloro(3,3,3-tri-fluoropropyl)silane are not widely documented, the principles of reactive distillation are applicable to silane (B1218182) production processes in general.
The following table compares a traditional batch production process with a conceptual sustainable process design for Dichloro(3,3,3-tri-fluoropropyl)silane.
| Process Aspect | Traditional Batch Process | Sustainable Process Design | Energy Efficiency Improvement |
| Reactor Type | Large Batch Reactor | Continuous Flow Reactor | Improved heat and mass transfer, reduced heating volume. |
| Heat Management | External cooling to dissipate reaction heat | Integrated waste heat recovery system to preheat reactants | Significant reduction in external heating and cooling duties. sigmathermal.comyoutube.com |
| Separation | Post-reaction batch distillation | Continuous distillation or reactive distillation | Lower energy consumption for purification. |
| Process Control | Manual or semi-automated | Fully automated with advanced process control | Tighter control over reaction parameters, minimizing energy waste. |
| Overall Footprint | Large physical footprint | Smaller, more compact process equipment | Reduced energy losses to the environment. |
This table presents a conceptual comparison based on established principles of sustainable chemical engineering.
By adopting these strategies, the production of Dichloro(3,3,3-tri-fluoropropyl)silane can be made significantly more energy-efficient, aligning the manufacturing process with the principles of green chemistry and contributing to a more sustainable chemical industry.
Future Research Directions and Emerging Trends in Dichloro 3,3,3 Tri Fluoropropyl Silane Chemistry
Integration with Advanced Manufacturing Techniques
The chemical functionality of Dichloro(3,3,3-trifluoropropyl)silane (B1466059) makes it an ideal candidate for integration into modern manufacturing methods, where precision and material performance are paramount.
Additive manufacturing, or 3D printing, is a rapidly growing field that enables the fabrication of complex structures. A key challenge is controlling the surface chemistry of printed objects. nih.govnih.govchemrxiv.org The use of fluorinated silanes, such as Dichloro(3,3,3-trifluoropropyl)silane, is an emerging trend for the surface functionalization of 3D-printed polymeric materials. nih.govnih.govchemrxiv.org
By reacting with the surface of a 3D-printed part, the silane (B1218182) can impart desirable properties like hydrophobicity, chemical inertness, and resistance to surface fouling. nih.gov This is particularly valuable for applications in microfluidics, where controlling fluid behavior is critical, and for creating biocompatible materials. nih.govplatypustech.com Research has demonstrated that silanization with fluoroalkyl trichlorosilanes can effectively modify the surfaces of common 3D printing resins, such as (meth)acrylate-based polymers, to create highly hydrophobic surfaces with large water contact angles. nih.govchemrxiv.org This facile fluorination strategy is expected to be widely applicable for resin-printed materials in various contexts. nih.gov
Table 1: Impact of Silanization on 3D-Printed Resin Surfaces
| Resin Type | Treatment | Water Contact Angle | Key Finding | Reference |
|---|---|---|---|---|
| (Meth)acrylate-based Resin | Untreated | ~70° | Baseline hydrophilicity | nih.gov |
| (Meth)acrylate-based Resin | Gas-Phase Silanization | ~90° | Moderate improvement | nih.govchemrxiv.org |
| (Meth)acrylate-based Resin | Solvent-Based Silanization (Fluorinated Oil) | >110° | Significant hydrophobicity achieved | nih.govchemrxiv.org |
Microfluidic devices, which manipulate minute volumes of fluids in tiny channels, are powerful tools in chemistry and biotechnology. platypustech.com The surface properties of these channels are crucial for their performance. Fluorinated silanes are used to functionalize the interior surfaces of microfluidic chips, providing precise control over surface energy and wettability. platypustech.com
By creating hydrophobic surfaces with Dichloro(3,3,3-trifluoropropyl)silane, researchers can facilitate the movement of aqueous droplets in "digital microfluidics," prevent the adhesion of reactants or biological molecules to the channel walls, and improve the efficiency of chemical reactions conducted within the device. platypustech.com This surface modification is a key enabling technology for applications ranging from high-throughput chemical synthesis to advanced diagnostic platforms. platypustech.com
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To improve the efficiency, sustainability, and precision of reactions involving Dichloro(3,3,3-trifluoropropyl)silane, researchers are exploring new catalytic methodologies that move beyond traditional, often harsh, chemical processes.
The synthesis and functionalization of organosilicon compounds have traditionally relied on processes that can be energy-intensive. nih.govacs.org Biocatalysis, which uses enzymes or whole microorganisms as catalysts, is emerging as a powerful and sustainable alternative. nih.govresearchgate.netnih.gov Recent advances have shown that enzymes can be engineered through directed evolution to perform new-to-nature reactions, including the formation of carbon-silicon bonds and other transformations at silicon centers. nih.govacs.org
Merging biocatalysis with silicon chemistry could provide highly selective and efficient methods for synthesizing and modifying valuable organosilicon molecules like Dichloro(3,3,3-trifluoropropyl)silane under mild conditions. nih.govacs.orgchemrxiv.org This approach could complement existing synthetic methods and reduce reliance on metal catalysts. nih.gov
Table 2: Comparison of Catalytic Approaches in Organosilicon Chemistry
| Catalytic System | Typical Conditions | Selectivity | Sustainability | Key Advantage |
|---|---|---|---|---|
| Traditional (Metal-based) | High temperature/pressure | Variable | Lower (metal waste) | Broad applicability |
| Organocatalysis | Mild | High | High (metal-free) | Avoids metal contamination |
| Biocatalysis | Aqueous, mild temperature | Very High | High (renewable) | Unprecedented selectivity |
Continuous flow manufacturing offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.net A key to successful flow chemistry is the use of heterogeneous catalysts—catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. researchgate.netrsc.org These catalysts can be packed into a reactor and are easily separated from the product stream, simplifying purification. researchgate.net
Future research will likely focus on developing robust, solid-supported catalysts for the synthesis and subsequent reactions of Dichloro(3,3,3-trifluoropropyl)silane. mdpi.com For instance, supported ionic liquid phase (SILP) catalysts or palladium supported on carbon (Pd/C) are being investigated for various silane reactions. rsc.orgmdpi.com Implementing these heterogeneous catalysts in continuous flow systems could streamline the production of materials derived from this silane, making the processes more economical and environmentally friendly. nih.gov
Development of Multifunctional Materials
The trifluoropropyl group in Dichloro(3,3,3-trifluoropropyl)silane imparts exceptional properties, including hydrophobicity, oleophobicity (oil repellency), and high thermal stability. chemimpex.com A major trend is to leverage this compound as a building block for creating advanced multifunctional materials where several of these properties are combined.
By incorporating Dichloro(3,3,3-trifluoropropyl)silane into polymers or using it to treat surfaces, materials can be engineered to be simultaneously water-repellent, oil-resistant, easy-to-clean, and resistant to UV degradation and chemical attack. sinosil.com Such materials are in high demand for a wide range of applications, including:
Protective Coatings: For electronics, automotive parts, and architectural surfaces that require protection from moisture, oil, and graffiti. dakenchem.com
Advanced Textiles: To create fabrics that are water-repellent and stain-resistant.
Composite Materials: As a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices, enhancing the durability and performance of composites used in aerospace and automotive industries. chemimpex.com
Silsesquioxanes: As a precursor for creating fluorinated polyhedral oligomeric silsesquioxanes (F-POSS), which are nanoscale building blocks for hybrid organic-inorganic materials with unique thermal and mechanical properties. dtic.milsigmaaldrich.com
The continued development in these areas points toward a future where Dichloro(3,3,3-trifluoropropyl)silane plays a crucial role in the creation of high-performance, intelligent materials tailored for specific and demanding applications.
Design of Smart Materials Responsive to External Stimuli
The incorporation of the trifluoropropyl group imparts unique properties such as hydrophobicity and thermal stability to polymers and surfaces. google.com These characteristics are foundational for the design of smart materials that can respond to external triggers like temperature, pH, or specific molecules. Future research is anticipated to focus on integrating Dichloro(3,3,3-trifluoropropyl)silane into polymeric structures to create stimuli-responsive systems. For instance, polymers containing this silane could be designed to undergo conformational changes in response to environmental cues, leading to alterations in their surface properties or bulk characteristics. Such materials could find applications in sensors, controlled-release systems, and adaptive coatings.
Integration into Biomedical Devices (Focus on material fabrication)
In the realm of biomedical devices, surface properties are critical for biocompatibility and performance. The hydrophobic nature of fluorinated coatings can reduce biofouling and thrombosis. Silane coatings are recognized for their ability to create a durable, thin layer that can protect medical devices from corrosion and contamination, while also reducing friction. labpartnering.org The application of Dichloro(3,3,3-trifluoropropyl)silane in the fabrication of biomedical device coatings is a promising research direction. Its dichlorosilyl group allows for strong covalent bonding to hydroxylated surfaces of materials commonly used in medical implants and devices, such as titanium alloys and silica-based composites. This ensures the long-term stability of the functional coating.
Future investigations will likely explore the creation of superhydrophobic or lubricant-infused surfaces on medical-grade materials to enhance their biocompatibility. By carefully controlling the surface topography and chemistry using Dichloro(3,3,3-trifluoropropyl)silane as a surface modifier, it may be possible to fabricate devices with superior resistance to platelet adhesion and biofilm formation.
Role in Energy Storage and Conversion Technologies
The development of high-performance energy storage devices, such as lithium-ion batteries, is a critical area of research. Fluorinated compounds are increasingly being investigated for their potential to improve the safety and efficiency of these batteries. daikinchemicals.com The trifluoropropyl group in Dichloro(3,3,3-trifluoropropyl)silane can enhance the thermal and electrochemical stability of materials it is incorporated into.
One emerging trend is the use of fluorinated silanes as electrolyte additives or for the surface modification of battery components. anl.govosti.gov Research in this area could focus on using Dichloro(3,3,3-trifluoropropyl)silane to create protective coatings on battery separators or electrodes. google.com Such coatings could improve the adhesion between the separator and electrodes, and enhance the swelling properties in the electrolyte, leading to improved battery performance and longevity. google.com Furthermore, the modification of electrode surfaces with this silane could help to stabilize the electrode-electrolyte interface, preventing degradation and improving cycle life. frontiersin.orgresearchgate.net The potential applications in fuel cell technology, particularly in the development of novel proton-exchange membranes with improved performance and durability, also warrant further investigation. mdpi.com
Expanding the Scope of Derivatization and Functionalization
The reactivity of the Si-Cl bonds in Dichloro(3,3,3-trifluoropropyl)silane provides a versatile platform for a wide range of chemical transformations. Future research will undoubtedly focus on expanding the library of derivatives and functional materials that can be synthesized from this precursor.
Click Chemistry Applications for Post-Polymerization Modification
"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, has become a powerful tool for the efficient and specific modification of polymers. drexel.edumdpi.com A promising future direction is the use of Dichloro(3,3,3-trifluoropropyl)silane in post-polymerization modification strategies. For example, polymers with pendant groups that can be converted to azides or alkynes could be functionalized by reacting them with derivatives of Dichloro(3,3,3-trifluoropropyl)silane that bear the complementary click functionality. This would allow for the precise introduction of the trifluoropropyl group onto a pre-existing polymer backbone, thereby tailoring its surface energy, solubility, and other properties. This approach offers a modular and highly efficient way to create a diverse range of functional polymers for various applications. nih.govresearchgate.net
Synthesis of Highly Branched and Dendrimeric Structures
Dendrimers and highly branched polymers are classes of macromolecules with unique, well-defined, three-dimensional architectures. nih.govnih.gov Their globular shape and high density of terminal functional groups lead to properties that are distinct from their linear analogues. The dichlorosilyl functionality of Dichloro(3,3,3-trifluoropropyl)silane makes it a potential candidate as a branching unit in the synthesis of novel dendrimeric and hyperbranched structures.
Future research could explore the controlled, stepwise reaction of Dichloro(3,3,3-trifluoropropyl)silane with multifunctional monomers to build up dendritic generations. The trifluoropropyl groups would be located in the interior or on the periphery of the resulting macromolecules, influencing their solubility, thermal stability, and host-guest properties. Such fluorinated dendrimers could have applications in drug delivery, catalysis, and as nanoscale reactors.
Bridging Theoretical and Experimental Approaches
To accelerate the discovery and optimization of materials derived from Dichloro(3,3,3-trifluoropropyl)silane, a synergistic approach that combines theoretical modeling and experimental validation is crucial. Computational chemistry can provide valuable insights into the reactivity of the molecule, the mechanisms of its reactions, and the properties of the resulting materials.
Future research should aim to integrate quantum chemical calculations to predict reaction pathways and transition states for the derivatization of Dichloro(3,3,3-trifluoropropyl)silane. Molecular dynamics simulations could be employed to understand the conformational behavior of polymers incorporating this silane and to predict their bulk properties. For instance, simulations could help in designing surfaces with specific wetting characteristics or in understanding the interactions of these materials with biological molecules. By closely coupling these theoretical predictions with experimental synthesis and characterization, a deeper understanding of the structure-property relationships can be achieved, leading to a more rational design of new materials with desired functionalities.
Synergistic Computational and Experimental Design of Materials
The convergence of computational chemistry and experimental synthesis represents a powerful paradigm for the rational design of materials derived from Dichloro(3,3,3-tri-fluoropropyl)silane. This synergistic approach allows for the in silico prediction of material properties, guiding experimental efforts to be more targeted and efficient.
Computational methods, such as quantum chemistry calculations, can be employed to investigate the fundamental chemical behavior of silanes. hydrophobe.org These calculations can model molecular orbitals, energy levels, and the geometry of complex molecules like silanes and the polysiloxanes they form. hydrophobe.org For instance, methods based on quantum chemistry are necessary for calculating parameters that determine chemical reactions, such as bonding and dissociation energies. hydrophobe.org By simulating the hydrolysis and condensation reactions of Dichloro(3,3,3-tri-fluoropropyl)silane, researchers can predict the structure and properties of the resulting polymers and surface modifications. This theoretical groundwork helps in formulating hypotheses for chemical mechanisms that govern film formation and binding to solid surfaces. hydrophobe.org The inclusion of fluorine atoms, as in the 3,3,3-trifluoropropyl group, is known to enhance chemical properties, and computational studies can precisely quantify these effects. emerginginvestigators.org
Experimental research then serves to validate and refine these computational models. The synthesis of materials using Dichloro(3,3,3-tri-fluoropropyl)silane, for example, to create hydrophobic surfaces, provides real-world data that can be compared against theoretical predictions. nih.govmdpi.com Fluorinated silanes are known to be reliable for molecular-scale surface modification. nih.govplatypustech.com Experimental data on properties like contact angle, surface energy, and thermal stability of materials derived from this silane can be fed back into the computational models to improve their predictive accuracy. This iterative loop of prediction, synthesis, and characterization accelerates the development of "tailor-made" chemicals for specific applications, such as creating robust hydrophobic and antireflective coatings. hydrophobe.orgmdpi.com
Table 1: Synergistic Workflow for Material Design
| Phase | Computational Task | Experimental Task | Desired Outcome |
|---|---|---|---|
| 1. Hypothesis | Quantum chemical calculations (e.g., Hartree-Fock, DFT) to predict reactivity, orbital energies, and molecular geometry of Dichloro(3,3,3-tri-fluoropropyl)silane. hydrophobe.org | Synthesis of precursor materials under controlled conditions. | Understanding of fundamental molecular properties and reaction tendencies. |
| 2. Simulation | Molecular dynamics simulations to model the self-assembly of silane molecules on various substrates and predict surface morphology. | Surface functionalization of substrates (e.g., glass, silicon wafers) with Dichloro(3,3,3-tri-fluoropropyl)silane. nih.gov | Prediction of surface coverage, layer thickness, and orientation of molecules. |
| 3. Validation | Calculation of expected material properties (e.g., hydrophobicity, thermal stability, refractive index). | Characterization of synthesized materials using techniques like contact angle goniometry, AFM, FTIR, and TGA. mdpi.com | Correlation between predicted and measured properties. |
| 4. Refinement | Adjustment of computational models and parameters based on experimental feedback to enhance predictive power. | Optimization of synthesis and processing conditions (e.g., concentration, temperature, reaction time). nih.gov | Improved material performance and more accurate predictive models. |
Machine Learning Applications in Reaction Prediction and Optimization
Machine learning (ML) is emerging as a transformative tool in chemistry, capable of accelerating the discovery and optimization of chemical processes. nih.gov For Dichloro(3,3,3-tri-fluoropropyl)silane, ML algorithms can be applied to predict the outcomes of complex reactions and to optimize reaction conditions for desired products, moving beyond traditional, experiment-heavy approaches. beilstein-journals.org
Reaction Prediction: Predicting the major products of chemical reactions is a fundamental challenge in organic chemistry. neurips.cc Machine learning models can be trained on large datasets of known chemical reactions to predict the outcome of new, unseen reactant combinations. nih.govarxiv.org For Dichloro(3,3,3-tri-fluoropropyl)silane, this could involve predicting the products of its hydrolysis, condensation, or surface modification reactions under various conditions. These models work by learning the complex relationships between reactant structures and the resulting products, often representing molecules as molecular graphs or text-based strings (like SMILES). beilstein-journals.orgresearchgate.net A common approach involves a two-stage process where models first filter the vast space of possible reactions and then rank the remaining possibilities to identify the most likely productive reactions. neurips.ccnih.gov This can significantly reduce the need for exploratory experiments.
Reaction Optimization: Beyond predicting products, ML is highly effective for optimizing reaction conditions to maximize yield, selectivity, or other performance metrics. beilstein-journals.org This is often achieved through a closed-loop system where an ML algorithm suggests a set of experimental conditions, the reactions are performed (often using high-throughput experimentation platforms), and the results are fed back into the model to inform the next round of suggestions. nih.govbeilstein-journals.org For reactions involving Dichloro(3,3,3-tri-fluoropropyl)silane, parameters such as temperature, pressure, catalyst type, solvent, and reactant concentrations can be optimized. beilstein-journals.org Bayesian optimization is a widely used algorithm in this context, as it efficiently explores the parameter space to find the global optimum with a minimal number of experiments. nih.gov
Table 2: Machine Learning Applications in Dichloro(3,3,3-tri-fluoropropyl)silane Chemistry
| Application Area | Machine Learning Model/Technique | Input Data | Predicted Output/Optimized Parameter |
|---|---|---|---|
| Reaction Product Prediction | Graph Convolutional Neural Networks (GCNNs), Transformers | Reactant structures (e.g., Dichloro(3,3,3-tri-fluoropropyl)silane, co-reactants), reaction conditions. researchgate.net | Structure of the major and minor products. |
| Yield Prediction | Random Forest, Gradient Boosting, Deep Neural Networks | Reactant structures, catalyst, solvent, temperature, concentration. beilstein-journals.org | Predicted reaction yield (%). |
| Reaction Condition Optimization | Bayesian Optimization (BO), Genetic Algorithms | Defined parameter space (e.g., ranges for temperature, pressure, concentrations). nih.govbeilstein-journals.org | Optimal set of reaction conditions for maximizing yield or selectivity. |
| Mechanism Elucidation | Models trained on mechanistic steps (electron movements) | Reactant and intermediate structures. neurips.ccarxiv.org | Plausible reaction mechanisms and transition states. chemrxiv.org |
The integration of these advanced computational strategies promises to unlock new possibilities in the chemistry of Dichloro(3,3,3-tri-fluoropropyl)silane, enabling the rapid development of advanced materials with novel functionalities.
Q & A
Q. What are the established synthetic routes for Dichloro (3,3,3-trifluoropropyl) silane, and how do reaction conditions influence yield?
The primary synthetic method involves hydrosilation of dichloromethylsilane with 3,3,3-trifluoropropylene under catalytic conditions (e.g., platinum-based catalysts). Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and inert atmosphere to prevent side reactions like oligomerization. Post-synthesis purification via fractional distillation is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Q. How is Dichloro (3,3,3-trifluoropropyl) silane utilized in polymer science, particularly in silicone-based materials?
This compound serves as a comonomer in poly(trifluoropropylmethylsiloxane) synthesis, imparting hydrophobicity, chemical resistance, and thermal stability. Co-polymerization with dimethylsiloxanes enhances material flexibility while retaining fluorinated properties .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported reaction kinetics for hydrosilation involving fluorinated alkenes?
Discrepancies in rate constants often arise from solvent polarity, catalyst loading, or trace moisture. A systematic approach includes:
Q. How can researchers optimize solvent selection and process parameters for scaling laboratory-scale synthesis?
Employ a design of experiments (DoE) framework:
- Solvent Screening : Compare polar aprotic (e.g., THF) vs. non-polar (e.g., toluene) solvents for solubility and reactivity.
- Kinetic Profiling : Use calorimetry to identify exothermic peaks and optimize temperature ramping.
- Catalyst Recycling : Evaluate platinum recovery efficiency via ICP-MS to reduce costs .
Q. What strategies mitigate challenges in synthesizing high-purity Dichloro (3,3,3-trifluoropropyl) silane for surface modification applications?
- Distillation under Reduced Pressure : Minimizes thermal decomposition (boiling point: ~192°C at atmospheric pressure).
- Silica Gel Chromatography : Removes residual chlorinated byproducts.
- Stability Testing : Monitor hydrolytic degradation in controlled humidity environments .
Q. How can computational tools like COMSOL Multiphysics enhance the design of fluorosilane-based coatings?
- Multiphysics Modeling : Simulate fluid dynamics and surface tension effects during coating deposition.
- AI-Driven Optimization : Train neural networks on experimental datasets to predict optimal curing times and thickness .
Emerging Research Directions
Q. What novel applications exist for Dichloro (3,3,3-trifluoropropyl) silane in nanotechnology or biomaterials?
Q. How do structural modifications (e.g., varying fluorinated alkyl chain length) impact interfacial properties?
Compare with analogs like Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (CAS 78560-45-9):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
